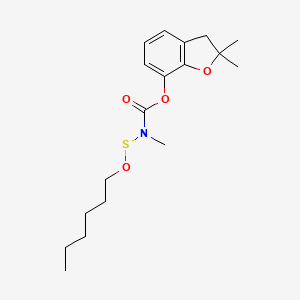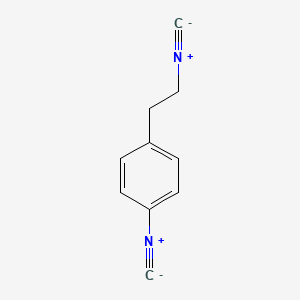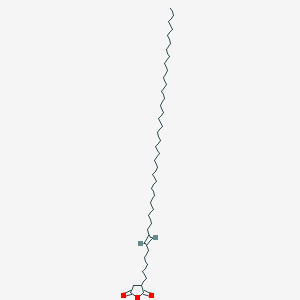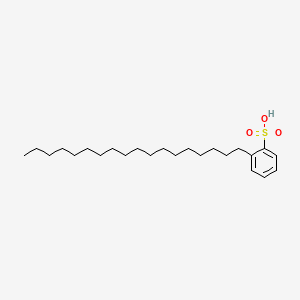![molecular formula C10H8ClN3S B13783327 Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine is a synthetic compound known for its unique structure and significant biological activities This compound belongs to the class of thiazoloquinolines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Monohydrochloridethiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by cyclization with ammonium acetate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
化学反応の分析
Types of Reactions
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
科学的研究の応用
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Monohydrochloridethiazolo[4,5-c]quinolin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist for toll-like receptors (TLRs), particularly TLR7 and TLR8, leading to the activation of immune responses. This interaction triggers a cascade of signaling pathways that result in the production of cytokines and other immune mediators .
類似化合物との比較
Monohydrochloridethiazolo[4,5-c]quinolin-4-amine can be compared with other similar compounds such as imiquimod and resiquimod, which also act as TLR agonists. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of potency, selectivity, and side effect profile .
List of Similar Compounds
- Imiquimod
- Resiquimod
- 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ)
特性
分子式 |
C10H8ClN3S |
|---|---|
分子量 |
237.71 g/mol |
IUPAC名 |
[1,3]thiazolo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H7N3S.ClH/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10;/h1-5H,(H2,11,13);1H |
InChIキー |
RJEWCFBYPULJRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


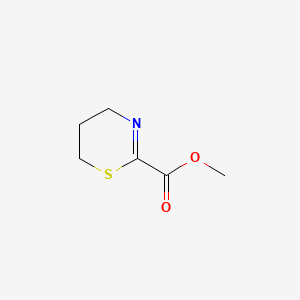

![[(11R,12R,14R,15R,37R,38R,40R,57R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13783251.png)
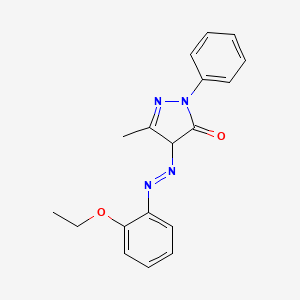
![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)

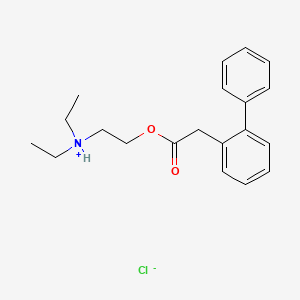
![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
